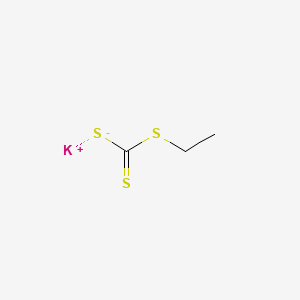

Potassium ethyl carbonotrithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium ethyl carbonotrithioate, also known as Potassium ethyl xanthate (KEX), is an organosulfur compound with the chemical formula CH3CH2OCS2K . It is a pale yellow powder that is used in the mining industry for the separation of ores . It is a potassium salt of ethyl xanthic acid .

Synthesis Analysis

Xanthate salts, including Potassium ethyl xanthate, are prepared by the action of alkoxides on carbon disulfide . The alkoxide is often generated in situ from potassium hydroxide . The reaction was carried out under catalyst-free conditions .Molecular Structure Analysis

The molecular formula of this compound is C3H5KS3 . The molecular weight is 176.3651 .Chemical Reactions Analysis

Potassium ethyl xanthate is stable at high pH, but rapidly hydrolyses below pH = 9 . Oxidation gives diethyl dixanthogen disulfide . The reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied .Physical and Chemical Properties Analysis

This compound is a pale yellow powder . The density is 1.244g/cm³ . The boiling point is 179.7ºC at 760mmHg .Mecanismo De Acción

Target of Action

Potassium ions play a significant role in cellular function, particularly in maintaining the membrane potential of cells . The outward component of the action potential in cells is carried by potassium ions through potassium-permeable transmembrane proteins, the potassium channels .

Mode of Action

The outward component is carried by potassium ions through potassium-permeable transmembrane proteins .

Biochemical Pathways

Potassium ions are integral to several biochemical pathways, including those involved in maintaining the membrane potential of cells .

Pharmacokinetics

The pharmacokinetics of compounds are crucial for understanding their bioavailability and overall effects in the body .

Result of Action

Potassium ions are critical for maintaining the membrane potential of cells, which is essential for normal cellular function .

Action Environment

Environmental factors can significantly impact the action and efficacy of compounds .

Safety and Hazards

Direcciones Futuras

High-voltage potassium-based batteries are promising alternatives for lithium-ion batteries as next-generation energy storage devices . The stability and reversibility of such systems depend largely on the properties of the corresponding electrolytes . Future research directions are proposed to further enhance the oxidative stability and non-corrosiveness of electrolytes for high-voltage potassium batteries .

Análisis Bioquímico

Biochemical Properties

Potassium ethyl carbonotrithioate plays a significant role in biochemical reactions, particularly in the formation of xanthate esters. These esters are intermediates in organic synthesis and are used in the mining industry for the flotation of ores . The compound interacts with various enzymes and proteins, including those involved in the detoxification processes. The nature of these interactions often involves the formation of stable complexes with metal ions, which can influence the activity of metalloproteins and metalloenzymes.

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with potassium channels, which are crucial for maintaining cellular homeostasis . The compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways. These effects can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, this compound may degrade into other sulfur-containing compounds, which can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing the activity of certain enzymes . At high doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism . The compound interacts with enzymes such as sulfurtransferases and oxidoreductases, which play a role in the detoxification and utilization of sulfur-containing compounds. These interactions can influence metabolic flux and the levels of metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is often found in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical activity.

Propiedades

IUPAC Name |

potassium;ethylsulfanylmethanedithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYDGJWQLTRAI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-20-3 |

Source

|

| Record name | Potassium ethyl trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)